molecular formula C16H18N2O3 B6071916 1-(1H-indol-1-ylacetyl)-3-piperidinecarboxylic acid

1-(1H-indol-1-ylacetyl)-3-piperidinecarboxylic acid

Cat. No. B6071916
M. Wt: 286.33 g/mol
InChI Key: LIPRSPPCSIQIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-1-ylacetyl)-3-piperidinecarboxylic acid, also known as ALKS 5461, is a novel antidepressant drug candidate that has shown promising results in clinical trials. This compound is a combination of two drugs, buprenorphine and samidorphan, that work together to produce a unique mechanism of action.

Advantages and Limitations for Lab Experiments

One advantage of 1-(1H-indol-1-ylacetyl)-3-piperidinecarboxylic acid 5461 is its unique mechanism of action, which may provide a new approach to the treatment of depression. However, one limitation is that the synthesis of this compound is complex and may be difficult to reproduce in large quantities.

Future Directions

There are a number of future directions for research on 1-(1H-indol-1-ylacetyl)-3-piperidinecarboxylic acid 5461, including the optimization of its pharmacokinetic properties, the identification of biomarkers for treatment response, and the investigation of its potential use in other psychiatric disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound.

Synthesis Methods

The synthesis of 1-(1H-indol-1-ylacetyl)-3-piperidinecarboxylic acid 5461 involves the chemical modification of buprenorphine and samidorphan. Buprenorphine is first converted to norbuprenorphine, which is then reacted with indole-1-carboxylic acid to form 1-(1H-indol-1-ylacetyl)-norbuprenorphine. Samidorphan is then added to the mixture to produce 1-(1H-indol-1-ylacetyl)-3-piperidinecarboxylic acid 5461.

Scientific Research Applications

1-(1H-indol-1-ylacetyl)-3-piperidinecarboxylic acid 5461 has been extensively studied in preclinical and clinical trials for its potential use as an antidepressant. It has been shown to have a unique mechanism of action that targets the endogenous opioid system, which is involved in the regulation of mood and emotional processing.

properties

IUPAC Name

1-(2-indol-1-ylacetyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-15(18-8-3-5-13(10-18)16(20)21)11-17-9-7-12-4-1-2-6-14(12)17/h1-2,4,6-7,9,13H,3,5,8,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPRSPPCSIQIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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